molecular formula C14H15Cl2N5OS B299536 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B299536
M. Wt: 372.3 g/mol
InChI Key: AJGLUXVBMWJNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent.

Scientific Research Applications

3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been studied for its potential as a pharmacological agent in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low toxicity compared to other pharmacological agents. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. The exploration of this compound's effects on the microbiome and its potential use as a probiotic is another area of interest. Finally, the development of this compound-based drug delivery systems could lead to more effective treatments for various diseases.
In conclusion, this compound is a chemical compound with significant potential as a pharmacological agent. Its anti-inflammatory, anti-cancer, and potential neuroprotective properties make it a promising area of research for the development of new treatments for various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves the reaction of 2,4-dichlorophenylhydrazine with 2-oxo-2-(1-pyrrolidinyl)ethyl methanesulfonate in the presence of sodium bicarbonate. The product is then treated with triethylorthoformate and acetic anhydride to obtain the final this compound compound.

Properties

Molecular Formula

C14H15Cl2N5OS

Molecular Weight

372.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H15Cl2N5OS/c15-9-3-4-10(11(16)7-9)13-18-19-14(21(13)17)23-8-12(22)20-5-1-2-6-20/h3-4,7H,1-2,5-6,8,17H2

InChI Key

AJGLUXVBMWJNAF-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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